6-Methoxy-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine
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Overview
Description
6-Methoxy-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine: is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities and applications in drug design . This compound features a pyridine ring substituted with a methoxy group, a methyl group, and a tosylpiperidine moiety, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a tosylpiperidine under basic conditions. The methoxy and methyl groups are introduced through selective alkylation reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution and alkylation processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques like chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can target the pyridine ring or the tosyl group, potentially converting them into more saturated or deprotected forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho or para to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like THF or dimethylformamide (DMF).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated or deprotected derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 6-Methoxy-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets, such as enzymes or receptors. Its structural features make it a valuable tool for probing the mechanisms of action of piperidine-based drugs .
Medicine: Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and formulations .
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The methoxy and methyl groups, along with the tosylpiperidine moiety, contribute to its binding affinity and specificity .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine 1-Oxyl (TEMPO): A stable free radical used as an oxidation catalyst.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A pyridine derivative with similar substituents.
Uniqueness: 6-Methoxy-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine is unique due to its combination of a pyridine ring with a tosylpiperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H24N2O3S |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
6-methoxy-2-methyl-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C19H24N2O3S/c1-14-7-9-16(10-8-14)25(22,23)21-13-5-4-6-18(21)17-11-12-19(24-3)20-15(17)2/h7-12,18H,4-6,13H2,1-3H3 |
InChI Key |
ZPPFWMNHVGKAIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=C(C=C3)OC)C |
Origin of Product |
United States |
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